
Ethyl 3-(3-methoxyphenyl)propanoate
Descripción general
Descripción
“Ethyl 3-(3-methoxyphenyl)propanoate” is a chemical compound with the molecular formula C12H16O3 . It has an average mass of 208.254 Da and a monoisotopic mass of 208.109940 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Ethyl 3-(3-methoxyphenyl)propanoate has been used in various chemical synthesis processes. For instance, it has played a role in the synthesis of enantiomeric neolignans and lignans, as found in the ethanol extract of Lobelia chinensis (Jian-xin Chen et al., 2010). It has also been involved in the study of N⋯π and O⋯π interactions in crystal packing, highlighting its significance in understanding molecular interactions (Zhenfeng Zhang et al., 2011).
Pharmaceutical Intermediates
This compound has been identified as a useful intermediate in the pharmaceutical industry. For example, its role in enzyme-mediated synthesis of pharmaceutical intermediates of PPAR agonists has been documented (E. Brenna et al., 2009). Additionally, ethyl p‐Methoxycinnamate isolated from Kaempferia galanga L. in Vietnam, a related compound, was studied for its chemical properties and potential applications (P. Luger et al., 1996).
Catalyst and Chemical Reactions
The compound has been a part of studies involving crown ethers and chromenone-crown ethers. These studies have explored the synthesis and properties of these compounds for various applications (M. Bulut & Ç. Erk, 2001). Furthermore, research has been conducted on the electroreductive radical cyclization of ethyl 2‐Bromo‐3‐allyloxy‐ and‐3‐(propargyloxy)propanoates, showcasing its importance in organic synthesis (A. Esteves et al., 2005).
Spectroscopy and Crystallography
The compound has been involved in spectroscopic studies, such as those examining polymorphism in pharmaceutical compounds. This includes a spectroscopic and diffractometric study of polymorphic forms, demonstrating the compound's relevance in pharmaceutical research (F. Vogt et al., 2013).
Bioreduction and Enantioselectivity
This compound has been used in studies exploring stereoselective bioreduction. For instance, research on the bioreduction of ethyl 3-oxo-3-(2-thienyl) propanoate using the dehydrogenase/reductase ChKRED12 highlights its role in producing key chiral intermediates (Zhi-qiang Ren et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 3-(3-methoxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-15-12(13)8-7-10-5-4-6-11(9-10)14-2/h4-6,9H,3,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUZROGLCCUHCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342769 | |
| Record name | Ethyl 3-(3-methoxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7116-39-4 | |
| Record name | Ethyl 3-methoxybenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7116-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(3-methoxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,10-Anthracenedione, 1,4-diamino-2-chloro-3-[(2-hydroxyethyl)thio]-](/img/structure/B1604757.png)
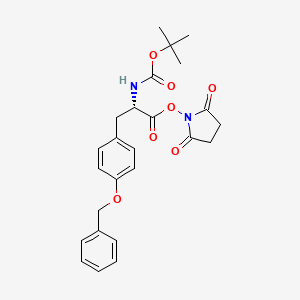
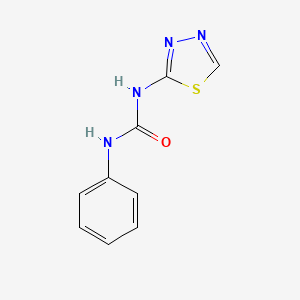
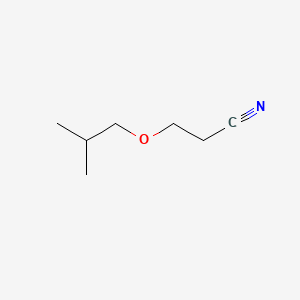
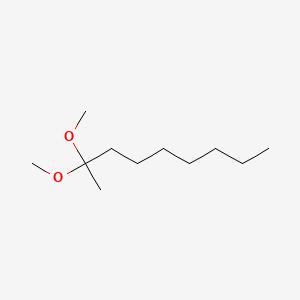
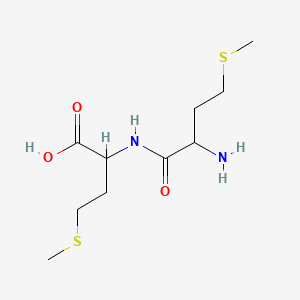
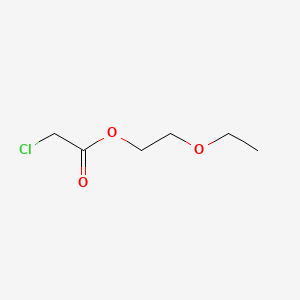
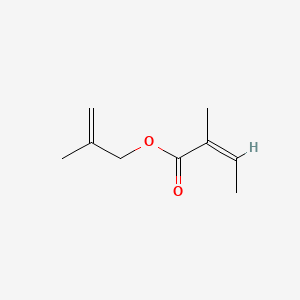
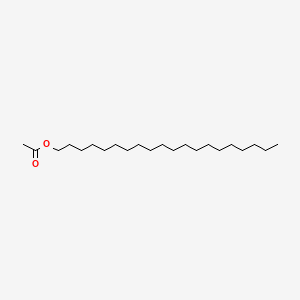

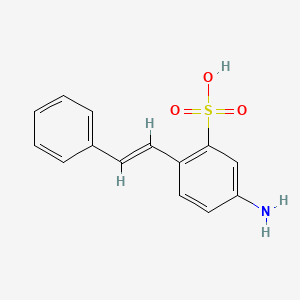

![Glycine, N-[(butylamino)carbonyl]-](/img/structure/B1604776.png)
